The study involving MPTP-lesioned monkeys provides a case study for the application of SKF 81297 in Parkinson's disease. The monkeys, which had unilateral lesions, showed improved motor behavior when treated with SKF 81297. This suggests that D1 receptor agonists like SKF 81297 could potentially be used to ameliorate some of the motor deficits associated with Parkinson's disease, offering a complementary approach to the more commonly used D2 receptor agonists1.
Another study explored the cardiovascular effects of a related compound, SK&F 102698, which is a dopamine beta-hydroxylase inhibitor, in hypertensive rats. While this compound is not SKF 81297, the study is relevant as it also involves the modulation of dopamine pathways. SK&F 102698 was found to reduce blood pressure in certain hypertensive rat models. The antihypertensive effects were attenuated by the DA1-receptor antagonist SCH 23390, suggesting that D1 receptors play a role in the cardiovascular effects observed. The study indicates that both peripheral and central dopamine receptors contribute to blood pressure regulation, which could have implications for the use of D1 receptor agonists like SKF 81297 in the treatment of hypertension2.
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is a chemical compound that belongs to the class of tetrahydro-1H-3-benzazepines. This compound is notable for its potential pharmacological applications, particularly in the field of neuropharmacology due to its interactions with dopamine receptors. The hydrobromide salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound can be synthesized through various methods as described in several patents and scientific literature. Notable sources include patents detailing its synthesis and applications in pharmaceutical compositions . Additionally, databases such as PubChem provide comprehensive chemical information and molecular data .
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is classified under:
The synthesis of 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH. For instance, the cyclization step may require a catalyst or specific solvent to promote ring formation effectively .
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress .
The mechanism of action for 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol primarily involves its interaction with dopamine receptors in the brain. The compound is believed to act as a selective antagonist or modulator at these receptors.
Research indicates that compounds within this class can influence dopaminergic signaling pathways, potentially leading to therapeutic effects in conditions such as schizophrenia and other mood disorders .
Key physical properties include:
Significant chemical properties:
Relevant data from studies suggest that variations in substituents can significantly affect both solubility and biological activity .
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide has several potential applications:
The systematic IUPAC name 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide precisely defines this compound’s core structure and salt form. The root "benzazepine" denotes a seven-membered azepine ring fused to a benzene ring, with the nitrogen at position 3. The prefix "2,3,4,5-tetrahydro" specifies saturation across four carbon atoms of the azepine ring. Substituents are numerically assigned: chlorine at C9, phenyl at C5, and hydroxyl groups at C7 and C8. The suffix "hydrobromide" indicates the protonated tertiary amine form complexed with a bromide counterion [1] [8].
Alternative chemical names reflect historical or contextual usage:
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name | 9-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |
Common Pharmacological Name | (±)-SKF-81297 hydrobromide |
ChEBI Identifier | CHEBI:91517 (free base); CHEBI:93475 ((5R)-enantiomer) |
CAS Numbers | 71636-61-8 (racemate); 67287-39-2 (hydrobromide salt) |
The hydrobromide salt has a molecular formula of C₁₆H₁₇BrClNO₂, derived from the free base (C₁₆H₁₆ClNO₂, MW 289.76 g/mol) through addition of HBr. Precise mass spectrometry reveals a monoisotopic mass of 369.013119 Da and an average molecular weight of 370.671 g/mol [8]. The 23.3% increase in molecular weight versus the free base (289.76 g/mol) arises from the incorporation of bromine (79.90 g/mol) and an additional hydrogen (1.01 g/mol). Elemental composition is carbon (51.86%), hydrogen (4.62%), bromine (21.55%), chlorine (9.56%), nitrogen (3.78%), and oxygen (8.63%) [1] [8].
Table 2: Molecular Weight Distribution
Component | Formula | Average MW (g/mol) | Contribution to Salt (%) |
---|---|---|---|
Free Base | C₁₆H₁₆ClNO₂ | 289.76 | 78.1 |
Hydrobromide | HBr | 80.91 | 21.9 |
Salt Complex | C₁₆H₁₇BrClNO₂ | 370.67 | 100.0 |
The chiral center at C5 (azepine ring carbon bearing the phenyl group) generates two enantiomers: (5R) and (5S). Absolute configuration determination via X-ray crystallography confirms the (5R)-enantiomer adopts a specific spatial orientation where the phenyl substituent occupies a pseudo-axial position, optimizing receptor binding [7]. Resolution typically involves stereospecific conversion of O,O,N-trimethylated precursors, followed by chiral HPLC to verify enantiomeric purity (>97% R and >89% S) [7] [4].
Biological activity is stereoselective: Dopamine receptor binding assays show the (5R)-enantiomer (R-SKF-81297 hydrobromide) possesses >95% of the compound’s dopaminergic efficacy. The (5S)-enantiomer exhibits negligible receptor affinity, confirming the chirality-dependent pharmacodynamic profile [7]. This stereopreference suggests the phenyl group interacts with a chiral accessory site on dopamine receptors, necessitating the R-configuration for proper alignment of catecholic hydroxyls and the basic nitrogen [2] [7].
Table 3: Stereoisomer Characteristics
Parameter | (5R)-Enantiomer | (5S)-Enantiomer |
---|---|---|
Absolute Configuration | R at C5 | S at C5 |
ChEBI Identifier | CHEBI:93475 | Not assigned |
Enantiomeric Purity | >97% | >89% |
Dopamine D1 Receptor Affinity | High (nM range) | Negligible |
Pharmacological Role | Full agonist | Inactive |
Salt formation involves protonation of the azepine ring’s tertiary nitrogen (position 3) by hydrobromic acid, generating a quaternary ammonium-bromide ion pair (C₁₆H₁₇N⁺·Br⁻). This modification enhances aqueous solubility via improved polarity and lattice energy reduction. While the free base’s solubility is limited by hydrophobic phenyl and chloro substituents, the salt’s ionic character facilitates hydrogen bonding with water molecules, particularly through the catechol hydroxyl groups and the charged nitrogen [1] [8].
Crystallographic studies reveal the bromide anion engages in hydrogen bonding with the protonated nitrogen (N⁺–H···Br⁻, ~1.8 Å) and electrostatic interactions with the cationic center. This stabilizes a gauche conformation of the azepine ring, positioning the catechol hydroxyls 7.2–7.5 Å from the nitrogen—a spatial arrangement mirroring dopamine’s pharmacophore geometry (5.9–6.2 Å between meta-OH and amine) [7] [8]. The salt form also improves thermal stability and crystallinity, facilitating purification. Hygroscopicity is moderate due to the bromide’s low hydration energy [5] [8].
Table 4: Salt vs. Free Base Structural Properties
Property | Free Base | Hydrobromide Salt |
---|---|---|
Nitrogen Protonation | Unprotonated (tertiary amine) | Protonated (quaternary ammonium) |
Key Interactions | Van der Waals, hydrophobic | Ionic, H-bonding, electrostatic |
Catechol-Nitrogen Distance | Variable (unconstrained) | 7.2–7.5 Å (stabilized) |
Hygroscopicity | Low | Moderate |
Primary Solid-State Force | π-Stacking | Ionic lattice |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7